molecular formula C18H13Cl4N3O B021902 Oxiconazole nitrate CAS No. 64211-46-7

Oxiconazole nitrate

Cat. No. B021902
CAS RN: 64211-46-7
M. Wt: 429.1 g/mol
InChI Key: WVNOAGNOIPTWPT-NDUABGMUSA-N
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Description

Oxiconazole nitrate is an antifungal agent used in the treatment of skin infections. It belongs to the class of azole antifungals, which work by inhibiting the growth of fungi. Oxiconazole nitrate is effective against a broad spectrum of fungal pathogens, making it a valuable drug in dermatological treatments.

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to oxiconazole nitrate, often involves green synthetic methods. These methods aim to reduce the production of hazardous substances by utilizing microwave techniques, ultrasound, ionic liquids, deep-eutectic solvents, and the use of catalysts and continuous flow synthesis. These approaches not only minimize the formation and use of toxic chemicals but also enhance reaction performance, product yields, purity, and energy efficiency (Joshi & Choudhary, 2022).

Molecular Structure Analysis

Oxazole derivatives, like oxiconazole nitrate, have a five-membered heterocyclic ring system that contains both oxygen and nitrogen. The structure and biological activity of these compounds are highly dependent on their specific substitutions and molecular configurations. Oxazoles are part of a broader group of compounds known for their significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties (Kaur et al., 2018).

Chemical Reactions and Properties

Oxazole derivatives undergo various chemical reactions that are crucial for their biological efficacy. Transition metal-mediated synthesis is particularly notable for oxazoles due to its selectivity, efficiency, and mild reaction conditions. These methods play a significant role in constructing the oxazole ring, a core structure in many biologically active compounds (Bresciani & Tomkinson, 2014).

Scientific Research Applications

Treatment of Fungal Skin Infections

  • Scientific Field: Dermatology, Pharmacology
  • Summary of Application: Oxiconazole nitrate is a broad-spectrum antifungal drug used for the treatment of fungal skin infections . It acts by inhibiting ergosterol biosynthesis, which causes lysis of the fungal cell membrane due to changes in both membrane integrity and fluidity, and direct membrane damage of fungal cells .
  • Methods of Application: Oxiconazole nitrate is typically applied topically. In one study, it was loaded into solid lipid nanoparticles (SLN) for topical administration . The SLN were formulated by a method that avoids the use of sonication or organic solvents . To facilitate controlled release and skin targeting potential, the optimized SLN were incorporated into Carbopol hydrogels .
  • Results or Outcomes: The study found that the skin retention studies across the rat skin revealed 1.63-fold greater retention of the drug in stratum corneum and 1.56-fold more accumulation of the drug in skin, in the case of the SLN compared to a marketed product . The in vivo antifungal studies confirmed the higher therapeutic efficacy of the SLN against Candida albicans in comparison to the marketed product .

Development of Hydrogel for Topical Drug Delivery

  • Scientific Field: Pharmaceutics
  • Summary of Application: Oxiconazole nitrate has been used in the development of a hydrogel for topical drug delivery . The hydrogel is a hydrophilic, three-dimensional network, which can imbibe large amounts of water or biological fluids and thus resemble a biological tissue to a large extent .
  • Methods of Application: In the study, an attempt was made to formulate the topical drug delivery system of Oxiconazole Nitrate in the form of a hydrogel . There were 18 batches used for the formulation process .
  • Results or Outcomes: The study found that the encapsulation efficiency of different hydrogels was estimated to be in the range of 95-98.5%, indicating a uniform distribution of the drug throughout the hydrogel . The percentage drug releases of the batches ranged from 23.40% to 80% . The pH of all the formulations was found to be in the range of 6.21 to 6.46, indicating skin compatibility .

Treatment of Athlete’s Foot, Jock Itch, and Ringworm

  • Scientific Field: Dermatology, Pharmacology
  • Summary of Application: Oxiconazole nitrate is used to treat skin infections such as athlete’s foot, jock itch, and ringworm . These conditions are caused by a variety of fungi that grow on the skin’s surface.
  • Methods of Application: The medication is applied topically to the affected area, usually once or twice a day . The area should be cleaned and thoroughly dried before application .
  • Results or Outcomes: Regular use of Oxiconazole nitrate can effectively treat these conditions, with symptoms typically disappearing after a few weeks of treatment .

Treatment of Pityriasis (Tinea Versicolor)

  • Scientific Field: Dermatology, Pharmacology
  • Summary of Application: Oxiconazole nitrate is also used to treat a skin condition known as pityriasis (tinea versicolor), a fungal infection that causes a lightening or darkening of the skin of the neck, chest, arms, or legs .
  • Methods of Application: Similar to other skin conditions, Oxiconazole nitrate is applied topically to the affected area . The medication is typically used once or twice a day until the condition improves .
  • Results or Outcomes: Treatment with Oxiconazole nitrate can lead to the resolution of the symptoms of pityriasis, including the lightening or darkening of the skin .

Inhibition of DNA Synthesis and ATP Concentration

  • Scientific Field: Biochemistry, Pharmacology
  • Summary of Application: Oxiconazole nitrate has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP . This mechanism contributes to its antifungal activity.
  • Methods of Application: This application is observed at the molecular level during the interaction of Oxiconazole nitrate with fungal cells .
  • Results or Outcomes: The inhibition of DNA synthesis and ATP concentration contributes to the fungicidal or fungistatic activity of Oxiconazole nitrate .

Increasing Membrane Permeability to Zinc

  • Scientific Field: Biochemistry, Pharmacology
  • Summary of Application: Like other imidazole antifungals, Oxiconazole nitrate can increase membrane permeability to zinc, augmenting its cytotoxicity .
  • Methods of Application: This application is observed at the cellular level during the interaction of Oxiconazole nitrate with fungal cells .
  • Results or Outcomes: The increased membrane permeability to zinc enhances the cytotoxic effect of Oxiconazole nitrate on fungal cells, contributing to its antifungal activity .

Safety And Hazards

Oxiconazole nitrate is toxic and can cause moderate to severe irritation to the skin and eyes. It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Oxiconazole nitrate is applied to the skin to treat various fungal infections. It is usually applied once or twice a day, depending on the type of infection being treated . It has been tested in children and in effective doses, has not been shown to cause different side effects or problems than it does in adults .

properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl4N3O.HNO3/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11H,9-10H2;(H,2,3,4)/b24-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNOAGNOIPTWPT-NDUABGMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64211-45-6 (parent)
Record name Oxiconazole nitrate [USAN:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2045943
Record name Oxiconazole nitrate
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Molecular Weight

492.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiconazole nitrate

CAS RN

64211-46-7
Record name Oxiconazole nitrate
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Record name Oxiconazole nitrate [USAN:JAN]
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Record name Oxiconazole nitrate
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Record name Oxiconazole nitrate
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Record name (Z)-1-[2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)oxy]imino]ethyl]-1H-imidazole mononitrate
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Record name OXICONAZOLE NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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